
6-chloro-4-hydroxy-2-phenyl-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-4-hydroxy-2-phenyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as chloroxine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of chloroxine is not fully understood. However, it has been suggested that chloroxine inhibits the activity of enzymes involved in the replication of viruses, bacteria, and fungi. Chloroxine has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition of topoisomerases may contribute to the anticancer activity of chloroxine.
Biochemical and Physiological Effects
Chloroxine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various viruses, including herpes simplex virus, poliovirus, and human immunodeficiency virus (HIV). Chloroxine has also been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, chloroxine has been found to exhibit antifungal activity against various strains of fungi, including Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using chloroxine in lab experiments is its broad-spectrum activity against viruses, bacteria, and fungi. Additionally, chloroxine has been found to exhibit low toxicity, making it a potential candidate for therapeutic applications. However, one of the limitations of using chloroxine in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on chloroxine. One area of research is the development of more efficient synthesis methods for chloroxine. Additionally, further studies are needed to fully understand the mechanism of action of chloroxine and its potential therapeutic applications. Future research may also focus on the development of chloroxine derivatives with improved efficacy and bioavailability. Finally, further studies are needed to assess the potential side effects of chloroxine and its safety for therapeutic use.
Conclusion
In conclusion, chloroxine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits antiviral, antibacterial, and antifungal activities and has been found to inhibit the growth of cancer cells. Chloroxine has several advantages and limitations for lab experiments and has several future directions for research. Further studies are needed to fully understand the potential therapeutic applications of chloroxine and its safety for therapeutic use.
Synthesemethoden
Chloroxine can be synthesized using various methods, including the reaction of 2-chloroaniline with 3-oxobutan-2-ylidene-1,3-dihydro-2H-indol-2-one. Another method involves the reaction of 2-chloroaniline with 2-acetylpyridine in the presence of sodium hydroxide. These methods yield chloroxine in moderate to high yields.
Wissenschaftliche Forschungsanwendungen
Chloroxine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral, antibacterial, and antifungal activities. Chloroxine is also known to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, chloroxine has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Eigenschaften
IUPAC Name |
6-chloro-2-phenyl-1H-pyridazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-6-8(14)10(15)13(12-9)7-4-2-1-3-5-7/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFFFUUZQQTIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=O)C=C(N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198201 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B5699154.png)
![2,3-dichloro-4-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5699165.png)
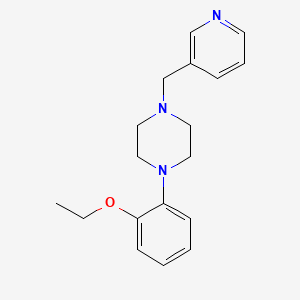
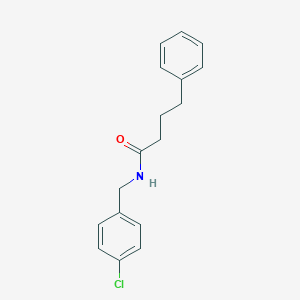

![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)

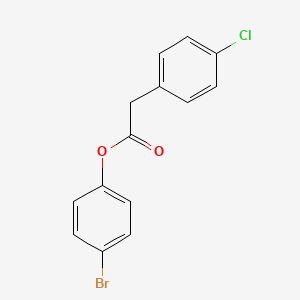
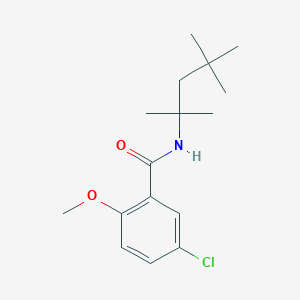
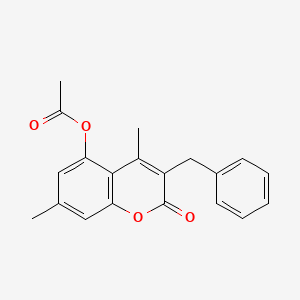
![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)